molecular formula C16H23FN2O3 B2722119 tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate CAS No. 1354959-40-2

tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate

Cat. No.: B2722119
CAS No.: 1354959-40-2
M. Wt: 310.369
InChI Key: IIFVYKFVFDAQKR-UHFFFAOYSA-N
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Description

tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate (CAS 1354959-40-2) is a high-purity chemical compound supplied with a minimum purity of ≥95% . It has a molecular formula of C16H23FN2O3 and a molecular weight of 310.36 g/mol . This carbamate derivative features a 4-fluorophenyl group and a tert-butyl carbamate protective group, a combination commonly employed in sophisticated organic synthesis. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this structural class are of significant interest in medicinal and agrochemical research. Carbamate functional groups are a known pharmacophore in active agents, notably for their ability to inhibit enzymes like acetylcholinesterase (AChE) . Research into novel phenyl-substituted carbamates is ongoing, for example, in developing new agents for mosquito control, highlighting the relevance of the fluorophenyl moiety in optimizing biological activity and selectivity . Furthermore, the tert-butyloxycarbonyl (Boc) protecting group makes this reagent particularly valuable in synthetic chemistry, especially in the synthesis of peptides and other complex molecules where a protected amine is required. Its structural features also align with intermediates used in developing targeted therapeutic agents, such as bifunctional compounds for degrading cyclin-dependent kinases, an area of interest in oncology drug discovery . This combination of protective group and aromatic system makes it a versatile building block for chemical biology and pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-[2-[1-(4-fluorophenyl)propylamino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-5-13(11-6-8-12(17)9-7-11)19-14(20)10-18-15(21)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVYKFVFDAQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies and Methodological Overview

tert-Butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate (CAS: 1354959-40-2) is a carbamate derivative with applications in pharmaceutical intermediates and organic synthesis. Its preparation involves multi-step reactions, primarily focusing on carbamate formation , amide coupling , and protective group strategies . Below, we analyze the most robust synthetic routes reported in peer-reviewed literature and patents, emphasizing reagent selection, reaction conditions, and yields.

Primary Synthetic Routes

Carbamate Formation via Coupling Reactions

Stepwise Amide and Carbamate Synthesis

A widely adopted method involves sequential amide bond formation followed by carbamate protection (Figure 1).

Procedure :

  • Acid-Amine Coupling : React 4-fluorophenylpropylamine with a carboxylic acid derivative (e.g., bromoacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Carbamate Protection : Treat the resulting amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the tert-butyl carbamate group.

Key Data :

  • Yield: 75–85% after purification by column chromatography (hexane/ethyl acetate, 3:1).
  • Purity: ≥95% (HPLC).
One-Pot Sequential Reactions

A streamlined one-pot approach reduces purification steps:

  • Mixed Anhydride Formation : Combine N-Boc-glycine with isobutyl chloroformate and N-methylmorpholine in anhydrous tetrahydrofuran (THF) at −10°C.
  • Amine Coupling : Add 1-(4-fluorophenyl)propan-1-amine and stir at room temperature for 12 hours.

Advantages :

  • Eliminates intermediate isolation, improving overall yield to 82%.
  • Scalable to >100 g without yield loss.

Suzuki Cross-Coupling for Aryl Functionalization

For derivatives requiring aryl ring modifications, palladium-catalyzed Suzuki coupling is employed:

Procedure :

  • Boronic Acid Preparation : Synthesize 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid from tert-butyl (4-bromo-2-fluorobenzyl)carbamate using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Cross-Coupling : React with 4-bromopyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to install the pyridine moiety.
  • Hydrogenation : Reduce the pyridine to piperidine using H₂/Pd/C in ethanol.

Critical Parameters :

  • Temperature: 90°C for Suzuki step.
  • Catalyst Loading: 5 mol% Pd(PPh₃)₄.

Advanced Methodological Variations

Solid-Phase Synthesis for High-Throughput Production

A patent-pending solid-phase method enhances reproducibility:

  • Resin Functionalization : Load Wang resin with Fmoc-protected glycine.
  • Boc Protection : Deprotect Fmoc with piperidine, then treat with Boc₂O.
  • Amide Coupling : React with 1-(4-fluorophenyl)propan-1-amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Outcomes :

  • Purity: 98% (LC-MS).
  • Throughput: 50–100 compounds per batch.

Enzymatic Catalysis for Stereoselective Synthesis

Recent advances utilize lipases for enantiomerically pure products:

  • Kinetic Resolution : React racemic 1-(4-fluorophenyl)propan-1-amine with vinyl carbamate using Candida antarctica lipase B (CAL-B).
  • Selective Acylation : The enzyme preferentially acylates the (R)-enantiomer, leaving the (S)-amine for further coupling.

Performance :

  • Enantiomeric Excess (ee): >99%.
  • Yield: 45–50% (theoretical maximum for resolution).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, Boc CH₃), 4.31 (m, 2H, CH₂N), 7.20–7.31 (m, 4H, Ar-H).
  • MS (ESI+) : m/z 311.2 [M+H]⁺.

Purity Optimization

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Stepwise Coupling 75–85 95 Moderate High
One-Pot 82 97 High Moderate
Suzuki Cross-Coupling 65 90 Low Low
Solid-Phase 90 98 High High

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Properties

The synthesis of tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isocyanate derivative under controlled conditions. This compound features a tert-butyl group, a fluorinated aromatic ring, and a carbamate functional group, which contribute to its unique chemical properties.

Physical-Chemical Properties

PropertyValue
Boiling Point479.6 ± 35.0 °C (Predicted)
Density1.118 ± 0.06 g/cm³ (Predicted)
pKa11.30 ± 0.46 (Predicted)

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound is studied for its interactions with biological systems. The fluorinated aromatic ring may enhance its binding affinity to biological targets, making it valuable in pharmacological research. It can serve as a model compound for investigating the effects of fluorinated carbamates on biological activity.

Medicine

The unique structural features of this compound suggest potential therapeutic applications. Research indicates that compounds with similar structures may exhibit anti-inflammatory properties and influence various biological pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study on related carbamate derivatives demonstrated significant anti-inflammatory effects in vivo, suggesting that similar compounds may share this property due to structural similarities.
  • Biological Activity : Research has shown that fluorinated carbamates can modulate enzyme activity, indicating potential applications in drug development targeting specific pathways involved in disease mechanisms.
  • Synthesis of Derivatives : The synthesis of derivatives using this compound as a precursor has been explored in literature, highlighting its utility in generating compounds with enhanced biological profiles.

Mechanism of Action

The mechanism of action of tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound - C₁₅H₂₁FN₂O₃ 296.34 4-fluorophenyl, propyl chain, carbamate
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1286274-19-8 C₁₄H₁₈FNO₂ 251.30 3-fluorophenyl, cyclopropyl ring
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 1881296-73-6 C₁₄H₁₉BrFNO₂ 344.21 4-fluorophenyl, bromo substituent
tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate 1334146-59-6 C₁₅H₂₁FN₂O₃ 296.34 4-fluorophenyl, ethyl chain
tert-butyl (2-(4-(β-L-fucopyranosylethynyl)phenyl)-2-methylpropyl)carbamate - Not Provided - β-L-fucopyranosylethynyl, methylpropyl
tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate 1032684-85-7 C₁₂H₂₂N₂O₂ 226.32 Aminoethyl, cyclopropyl ring

Key Comparisons

Fluorophenyl Derivatives
  • tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8): Features a 3-fluorophenyl group and a cyclopropyl ring, reducing conformational flexibility compared to the target compound’s propyl chain. Lower molecular weight (251.30 g/mol) due to the absence of the carbamoyl methyl linker.
  • tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS 1881296-73-6) :

    • Substitution of a bromo atom on the propyl chain increases molecular weight (344.21 g/mol ) and reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • The 4-fluorophenyl group aligns with the target compound’s electronic profile but differs in steric bulk due to bromine.
  • tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate (CAS 1334146-59-6) :

    • Structurally identical to the target compound but with an ethyl chain instead of propyl. Despite this difference, both share the same molecular formula (C₁₅H₂₁FN₂O₃ ), suggesting isosteric replacement or a data discrepancy in the evidence .
Carbamates with Bulky or Functionalized Substituents
  • tert-butyl (2-(4-(β-L-fucopyranosylethynyl)phenyl)-2-methylpropyl)carbamate: Contains a β-L-fucopyranosylethynyl group, imparting significant hydrophilicity and complexity. NMR data (e.g., para/meta isomer ratio of 75/25) highlights the influence of regiochemistry on analytical characterization .
  • tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate (CAS 1032684-85-7): The aminoethyl group enhances solubility in polar solvents, contrasting with the target compound’s lipophilic fluorophenyl chain. The cyclopropyl ring may stabilize the carbamate against hydrolysis .
Halogenated Derivatives
  • tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate (CAS 201218-08-8) :
    • Combines chlorine and trifluoromethyl groups, creating a highly electronegative scaffold. This compound’s stability under acidic conditions may differ from the target due to the hydroxybutynyl moiety .

Biological Activity

Tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate, identified by its CAS number 1354959-40-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C16_{16}H23_{23}FN2_2O3_3, with a molecular weight of 310.36 g/mol. The predicted boiling point is approximately 479.6 °C, and it has a predicted density of 1.118 g/cm³ .

PropertyValue
Molecular FormulaC16_{16}H23_{23}FN2_2O3_3
Molecular Weight310.36 g/mol
Boiling Point~479.6 °C (predicted)
Density1.118 g/cm³ (predicted)

The biological activity of this compound is primarily linked to its interactions with various molecular targets involved in neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound has been shown to exhibit inhibitory effects on β-secretase and acetylcholinesterase, enzymes critical in the formation and breakdown of amyloid-beta peptides, respectively .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD. Specifically, it has been reported that this compound can inhibit Aβ aggregation by approximately 85% at a concentration of 100 µM .

Case Studies

  • Neuroprotective Effects : A study investigated the protective effects of the compound against Aβ-induced toxicity in astrocyte cultures. Results indicated that treatment with this compound improved cell viability significantly when compared to controls treated with Aβ alone . The compound reduced TNF-α production, suggesting an anti-inflammatory mechanism.
  • Comparative Analysis : In a comparative study with galantamine (a known cognitive enhancer), this compound showed similar trends in reducing Aβ levels and enhancing cell viability; however, it did not reach statistical significance compared to galantamine .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate?

The synthesis typically involves coupling 1-(4-fluorophenyl)propylamine with a carbamate precursor. A common method uses tert-butyl chloroformate in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack, forming the carbamate linkage. Purification is achieved through recrystallization or column chromatography .

Q. What spectroscopic techniques are used to confirm the compound’s structural identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the fluorophenyl group, tert-butyl moiety, and carbamate backbone. Mass spectrometry (MS) validates the molecular weight (e.g., via ESI-TOF). Infrared (IR) spectroscopy identifies key functional groups like N-H and C=O stretches. For advanced verification, X-ray crystallography can resolve stereochemistry .

Q. How is the compound’s purity assessed in academic research?

High-performance liquid chromatography (HPLC) with UV detection is standard. A purity threshold of ≥95% is typical. Thin-layer chromatography (TLC) provides rapid qualitative checks. Elemental analysis (EA) ensures stoichiometric consistency of C, H, N, and F .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to light, moisture, or strong acids/bases, as these may hydrolyze the carbamate group. Stability studies suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key variables include solvent polarity (e.g., DCM vs. THF), temperature (25–40°C), and stoichiometry (1.2–1.5 equivalents of tert-butyl chloroformate). Catalytic DMAP (4-dimethylaminopyridine) accelerates carbamate formation. Continuous-flow reactors improve scalability and reduce side reactions .

Q. What strategies resolve contradictory biological activity data in preclinical studies?

Ensure batch-to-batch consistency via HPLC and NMR. Test for off-target interactions using kinase profiling panels or proteome-wide affinity assays. Validate cellular uptake via fluorescence tagging or LC-MS quantification in lysates. Replicate findings across multiple cell lines (e.g., HEK293, HeLa) .

Q. How does the fluorophenyl substituent influence reactivity compared to chloro/bromo analogs?

Fluorine’s electronegativity enhances electron-withdrawing effects, increasing carbamate stability but reducing nucleophilic substitution rates. In contrast, chloro/bromo analogs exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies can quantify electronic effects on reaction pathways .

Q. What methods assess the compound’s stability under physiological conditions?

Simulate biological matrices (e.g., PBS at pH 7.4, human plasma) and monitor degradation via LC-MS over 24–72 hours. Accelerated stability testing at 40°C/75% relative humidity predicts shelf life. Stability-indicating assays (e.g., forced degradation with H₂O₂ or NaOH) identify vulnerable functional groups .

Q. How can structure-activity relationships (SAR) guide analog design?

Systematically vary substituents on the phenyl ring (e.g., para- vs. meta-fluoro) and alkyl chain length. Test analogs in enzyme inhibition assays (e.g., IC₅₀ for target proteases). Molecular docking (AutoDock Vina) and MD simulations predict binding modes and affinity .

Q. What protocols evaluate ecotoxicological impact in academic settings?

Use OECD guidelines: (i) Daphnia magna acute toxicity (48-hour EC₅₀), (ii) algal growth inhibition (72-hour ErC₅₀), and (iii) biodegradability via OECD 301F respirometry. LC-MS quantifies environmental persistence in water/soil matrices .

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